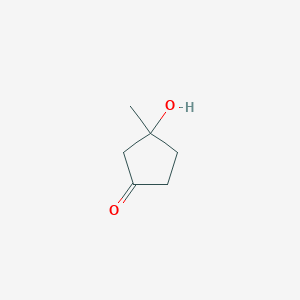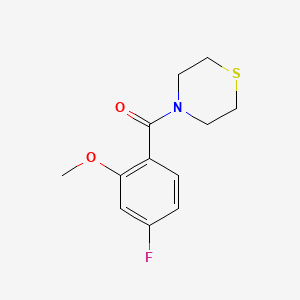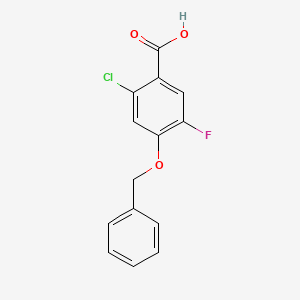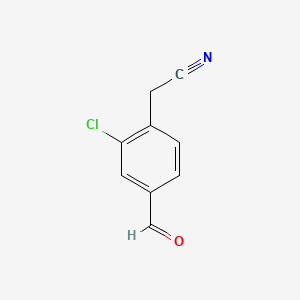
1-(1-Adamantyl)-5-methylpyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Adamantyl)-5-methylpyrimidine-2,4-dione is a compound that features a unique adamantane structure fused with a pyrimidine ring. Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while the pyrimidine ring is a heterocyclic aromatic organic compound. This combination results in a compound with interesting chemical and physical properties, making it a subject of study in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Adamantyl)-5-methylpyrimidine-2,4-dione typically involves the following steps:
Formation of Adamantyl Derivative: The adamantyl group can be introduced through various methods, such as the reaction of adamantane with halogenating agents followed by substitution reactions.
Pyrimidine Ring Construction: The pyrimidine ring can be synthesized through cyclization reactions involving appropriate precursors like urea and β-diketones.
Coupling of Adamantyl and Pyrimidine Moieties: The final step involves coupling the adamantyl derivative with the pyrimidine ring under specific conditions, often using catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Adamantyl)-5-methylpyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized to introduce functional groups like hydroxyl or carbonyl.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and bases are commonly used.
Major Products
The major products formed from these reactions include hydroxylated adamantyl derivatives, dihydropyrimidine compounds, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(1-Adamantyl)-5-methylpyrimidine-2,4-dione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 1-(1-Adamantyl)-5-methylpyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The adamantyl group provides stability and enhances lipophilicity, facilitating the compound’s interaction with lipid membranes and proteins. The pyrimidine ring can interact with nucleic acids and enzymes, influencing various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
1-Adamantylacetic acid: Known for its use in the synthesis of bioactive compounds.
1-Adamantylamine: Studied for its antiviral properties.
5-Methyluracil: A pyrimidine derivative with applications in medicine.
Uniqueness
1-(1-Adamantyl)-5-methylpyrimidine-2,4-dione is unique due to the combination of the adamantyl and pyrimidine moieties, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
76849-32-6 |
|---|---|
Fórmula molecular |
C15H20N2O2 |
Peso molecular |
260.33 g/mol |
Nombre IUPAC |
1-(1-adamantyl)-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C15H20N2O2/c1-9-8-17(14(19)16-13(9)18)15-5-10-2-11(6-15)4-12(3-10)7-15/h8,10-12H,2-7H2,1H3,(H,16,18,19) |
Clave InChI |
RVCJPYOFOLUABM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C23CC4CC(C2)CC(C4)C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


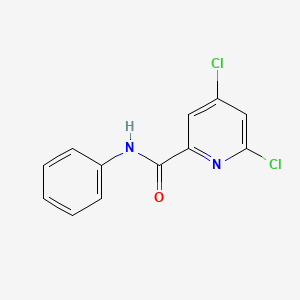

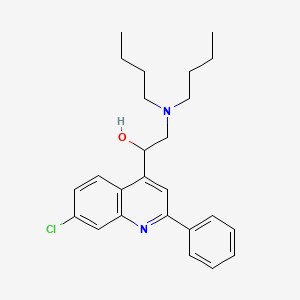
![N-(5-Diethylaminopentan-2-YL)-N-[4-[[4-(5-diethylaminopentan-2-YL-hexadecanoyl-amino)phenyl]carbamoylamino]phenyl]hexadecanamide](/img/structure/B14020606.png)


![5-Bromo-2-(3-fluorophenyl)-[3,4'-bipyridin]-6-amine](/img/structure/B14020624.png)
